6-Cyclobutylpicolinonitrile
Description
6-Cyclobutylpicolinonitrile (CAS: 1240604-75-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol. Its structure consists of a pyridine ring substituted with a cyano group at position 2 and a cyclobutyl group at position 6 (Figure 1). The cyclobutyl moiety imparts steric bulk and modulates electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
CAS No. |
1240604-75-4 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.204 |
IUPAC Name |
6-cyclobutylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-9-5-2-6-10(12-9)8-3-1-4-8/h2,5-6,8H,1,3-4H2 |
InChI Key |
ZSEFENXNJIQNIJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C2=CC=CC(=N2)C#N |
Synonyms |
6-cyclobutylpicolinonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Indazolyl-2-Picolinonitrile Derivatives
These compounds share the 2-picolinonitrile core but feature indazolyl substituents at position 6 instead of a cyclobutyl group. Key structural and functional differences include:
- Substituent Diversity : The indazolyl fragments vary in substituents (e.g., -NH₂, -OCH₃, -Cl) at positions 4, 5, 6, or 7 on the indazole ring (Table 1). This diversity enables fine-tuning of electronic and steric effects for herbicidal activity, as demonstrated in optimization studies .
- Biological Activity: Unlike 6-cyclobutylpicolinonitrile, these derivatives were explicitly tested for herbicidal activity. For example, compounds 3A (4-NH₂ substitution) and 4E (4-Cl substitution) showed enhanced activity against broadleaf weeds due to improved binding to acetolactate synthase (ALS), a key enzyme in plant biosynthesis .
- Synthetic Flexibility: The coupling reaction conditions for indazolyl-picolinonitriles (e.g., palladium-catalyzed cross-coupling) highlight their adaptability in modular synthesis, whereas this compound’s synthesis likely relies on cyclobutane ring formation or direct substitution strategies .
Table 1. Substituent Variations in 6-Indazolyl-2-Picolinonitrile Derivatives
| Compound | 1H-Indazolyl Fragment | Key Substituents |
|---|---|---|
| 3A | IV 4-NH₂ | Electron-donating |
| 4E | IV 4-Cl | Electron-withdrawing |
| 4F | IV 5-Cl | Moderate polarity |
6-Acetylpicolinonitrile (CAS: 159307-02-5)
This compound replaces the cyclobutyl group with an acetyl (-COCH₃) substituent, resulting in distinct physicochemical properties:
- Molecular Weight and Polarity: With a molecular formula of C₈H₆N₂O and a molecular weight of 146 g/mol, it is lighter and more polar than this compound. The acetyl group increases solubility in polar solvents but may reduce membrane permeability in biological systems .
- Reactivity: The electron-withdrawing acetyl group activates the pyridine ring for nucleophilic substitution reactions, whereas the cyclobutyl group (electron-neutral) may stabilize the ring against such reactions. This difference makes 6-acetylpicolinonitrile more reactive in synthetic pathways involving aromatic electrophilic substitutions .
- Commercial Availability: Priced at ¥27,998.00 per gram (95% purity), 6-acetylpicolinonitrile is significantly more expensive than typical research chemicals, suggesting complex synthesis or niche applications .
6-Amino-5-Nitropicolinonitrile
This derivative features both amino (-NH₂) and nitro (-NO₂) groups on the pyridine ring, leading to unique properties:
- Electronic Effects: The nitro group is strongly electron-withdrawing, while the amino group can act as an electron donor depending on protonation state. This creates a polarized electronic environment, enhancing reactivity in redox reactions or coordination chemistry compared to this compound .
- Hazard Profile: Classified as a hazardous substance (≤100% concentration), it requires stringent safety measures (e.g., ventilation, medical consultation upon exposure).
General Trends in Picolinonitrile Derivatives
| Parameter | This compound | 6-Indazolyl Derivatives | 6-Acetylpicolinonitrile | 6-Amino-5-Nitropicolinonitrile |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 158.2 | ~200–250 | 146 | ~180 |
| Key Substituent | Cyclobutyl (steric bulk) | Indazolyl (variable) | Acetyl (polar) | Amino-Nitro (redox-active) |
| Reactivity | Moderate | High (modular) | High (electron-deficient) | Very High (polarized) |
| Application | Synthetic intermediate | Herbicidal | Specialty synthesis | Research chemical |
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